molecular formula C18H27N3O3 B7542506 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea

Cat. No. B7542506
M. Wt: 333.4 g/mol
InChI Key: YBPRIUBWVWJNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various medical fields.

Mechanism of Action

The exact mechanism of action of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea is not fully understood. However, it is believed to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also activates various signaling pathways that are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are associated with improved mood and cognitive function. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration route.

Future Directions

There are several future directions for the research and development of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to explore its potential use in the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea can be synthesized by reacting 1-(2-methoxyphenyl)-4-piperidone with 2-(oxolan-2-ylmethyl)amine and urea in the presence of a catalyst under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea has shown potential therapeutic applications in various medical fields such as neurology, psychiatry, and oncology. In neurology, it has been studied for its neuroprotective effects and has shown promising results in the treatment of Parkinson's disease. In psychiatry, it has been studied for its potential use in the treatment of depression, anxiety, and addiction. In oncology, it has been studied for its anti-cancer properties and has shown potential in the treatment of various types of cancer.

properties

IUPAC Name

1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-17-7-3-2-6-16(17)21-10-8-14(9-11-21)20-18(22)19-13-15-5-4-12-24-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPRIUBWVWJNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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